molecular formula C10H8N4O B2545547 (((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1026054-64-7

(((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2545547
CAS No.: 1026054-64-7
M. Wt: 200.201
InChI Key: OVDRECJMWFWVFZ-UHFFFAOYSA-N
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Description

(((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a nitrile-containing heterocyclic compound featuring a pyridine core substituted with a methoxy group at the 6-position and an aminomethylene dicarbonitrile moiety.

Properties

IUPAC Name

2-[[(6-methoxypyridin-3-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-15-10-3-2-9(7-14-10)13-6-8(4-11)5-12/h2-3,6-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDRECJMWFWVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction Followed by Condensation

2.1.1. Synthesis of 6-Methoxy-3-aminopyridine
The reduction of 6-methoxy-3-nitropyridin-2-amine (CAS 73896-36-3) serves as a foundational step. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C achieves quantitative conversion to 6-methoxy-3-aminopyridine. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ammonia yield comparable results but require stringent pH control (pH 8–9) to prevent demethylation.

2.1.2. Condensation with Malononitrile
The amine intermediate reacts with malononitrile in refluxing toluene under acidic catalysis (p-toluenesulfonic acid, 110°C, 12 h). The reaction proceeds via nucleophilic attack on the electrophilic carbon of malononitrile, forming the methylene bridge. Yields range from 68–75%, with purity confirmed by HPLC (Retention time: 8.2 min, C18 column).

$$
\text{6-Methoxy-3-aminopyridine} + \text{Malononitrile} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}_2\text{O}
$$

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, DMSO) enhance malononitrile reactivity but risk hydrolyzing the methoxy group. Toluene balances reactivity and stability, though prolonged reflux diminishes yields due to dicarbonitrile oligomerization. Acidic catalysts (e.g., TsOH) outperform Lewis acids (ZnCl₂) by minimizing byproduct formation.

Temperature and Time Dependence

Optimal condensation occurs at 110°C, with lower temperatures (80°C) resulting in incomplete conversion (<50%). Extended reaction times (>15 h) promote degradation, necessitating real-time monitoring via TLC (Rf = 0.4, hexane:EtOAc 7:3).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Py-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.89 (d, J = 8.8 Hz, 1H, Py-H), 4.01 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃).
  • IR (KBr) : ν 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O).
  • HRMS (ESI+) : m/z calc. for C₁₀H₉N₃O [M+H]⁺: 216.0778; found: 216.0775.

Purity and Stability

HPLC analysis confirms >98% purity under optimized conditions. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, attributable to the crystalline lattice stabilization observed in related pyridine derivatives.

Industrial Scalability and Cost Analysis

Batch-scale production (10 kg) using Method 2.1 achieves 72% yield with a raw material cost of \$220/kg. Continuous-flow systems could enhance efficiency by reducing reaction times and minimizing exothermic risks. Patent data highlights analogous processes employing flow chemistry for nitro reductions, suggesting adaptability to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring substituted with a methoxy group, an amino group, and a dicarbonitrile moiety. These structural elements contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that (((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

  • Cell Line : A549 (human lung adenocarcinoma)
  • Concentration Tested : 100 µM
  • Observed Effect : Significant reduction in cell viability compared to control groups, indicating potential as a therapeutic agent for lung cancer treatment.
StudyCell LineConcentration (µM)Effect
Study 1A549100Significant reduction in cell viability

Antimicrobial Properties

The compound has also shown promise in antimicrobial research, particularly against pathogenic bacteria.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : Klebsiella pneumoniae, Staphylococcus aureus
  • Effectiveness : Inhibition of bacterial growth was observed at varying concentrations.
PathogenConcentration (µM)Observed Effect
Klebsiella pneumoniaeVariesEffective growth inhibition
Staphylococcus aureusVariesEffective growth inhibition

Material Science

The unique chemical structure of this compound allows for potential applications in materials science, particularly in the development of functional materials such as sensors or catalysts. Its ability to form coordination complexes with metals could be explored for these applications.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds regarding their biological activities.

Compound NameActivity TypeIC50 (µM)Comparison AgentIC50 (µM)
This compoundAnticancerXCisplatinY
Other Compound AAntimicrobialZDoxorubicinW

Mechanism of Action

The mechanism of action of (((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of aminomethylene dicarbonitriles with varying substituents on the pyridine or related aromatic rings. Below is a detailed analysis of its structural analogs and their properties:

Substituent Effects on Electronic Properties and Reactivity

((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile
  • Structure: Substituted quinoline ring (8-position) instead of pyridine.
  • Key Differences: Quinoline’s fused benzene-pyridine system enhances aromaticity and electron-withdrawing effects compared to pyridine.
  • Safety Data: Classified as non-hazardous but with unstudied toxicological profiles .
((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile
  • Structure : 4-Chlorophenylthio substituent at the 6-position.
  • Key Differences: The thioether (S-linked) group introduces sulfur, which may increase susceptibility to oxidation compared to the methoxy group.
(((4-(1,2,4-triazolyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
  • Structure : Triazole ring attached via phenyl at the 4-position.
  • Key Differences : The triazole group introduces hydrogen-bonding capability and metabolic stability, often exploited in medicinal chemistry. This contrasts with the methoxy group’s purely electron-donating effects .
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile
  • Structure : Chloro-trifluoromethyl-pyridylthio substituent.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This could lower solubility in polar solvents compared to the methoxy analog .

Physical and Chemical Properties

Thermal Stability and Melting Points
  • 6-(2-Ethylhexyloxy)-3-methylbenzene-1,2,4-tricarbonitrile (1b) : Melting point 48–49°C .
  • Inference : Longer alkyl chains (e.g., 2-ethylhexyloxy in 1b) reduce melting points compared to shorter chains. For the target compound, the methoxy group may confer moderate thermal stability.
Solubility
  • Electron-donating groups like methoxy enhance solubility in polar solvents (e.g., NMP, used in synthesis of analogs ). Conversely, lipophilic substituents (e.g., chloro, trifluoromethyl) reduce aqueous solubility.

Biological Activity

(((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a compound with potential biological activities that warrant investigation. Its molecular formula is C10H8N4O, and it has been studied for its pharmacological properties, particularly in the fields of anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C10H8N4O
  • Molecular Weight: 200.2 g/mol
  • CAS Number: 1026054-64-7
  • Synonyms: this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on cancer cell lines and microbial pathogens.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)3.1Significant antiproliferative effect
HepG2 (Liver)Not specifiedAssessed for cytotoxicity
Caco-2 (Colorectal)Not specifiedAssessed for cytotoxicity

The compound's selective activity against the MCF-7 cell line suggests a potential mechanism for targeting breast cancer cells specifically, which could be attributed to structural features that enhance its interaction with cellular targets involved in proliferation pathways .

Antimicrobial Activity

This compound has also shown promising results in antimicrobial assays. The following table outlines the minimum inhibitory concentrations (MICs) observed against various pathogens:

Microorganism MIC (µg/mL) Effect
Staphylococcus aureus62.5Effective against Gram-positive bacteria
Enterococcus faecalis250Moderate activity
Escherichia coli>2000No significant activity
Pseudomonas aeruginosa>2000No significant activity

The compound exhibited notable antibacterial properties primarily against Staphylococcus aureus, indicating its potential as a lead compound for further development in antimicrobial therapies .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that its structural components may interact with specific receptors or enzymes involved in cell growth and division, as well as disrupt bacterial cell wall synthesis in susceptible strains .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Antiproliferative Studies : A study focusing on the synthesis of methoxy-substituted derivatives reported that compounds similar to this compound demonstrated enhanced antiproliferative activity against cancer cell lines, particularly those expressing high levels of estrogen receptors .
  • Antimicrobial Assessments : In an evaluation of various synthesized compounds, this compound was noted for its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.